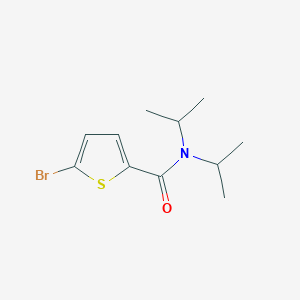
5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione, also known as indole-2-carboxylic acid thiazolidine-4-one (ICTO), is a heterocyclic compound that has garnered attention in the scientific community due to its potential therapeutic applications. ICTO has shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of ICTO is not fully understood, but it is believed to act through various pathways, including the inhibition of NF-κB signaling, the activation of AMP-activated protein kinase (AMPK), and the inhibition of histone deacetylase (HDAC) activity.
Biochemical and Physiological Effects:
ICTO has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, the reduction of blood glucose levels, and the improvement of insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ICTO has several advantages for lab experiments, including its low toxicity and high stability. However, its solubility in water is limited, making it difficult to use in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for research on ICTO, including further studies on its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, more research is needed to determine the optimal dosage and administration of ICTO for therapeutic use.
Aplicaciones Científicas De Investigación
ICTO has been extensively studied for its potential therapeutic applications. Studies have shown that ICTO possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. ICTO has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, ICTO has been shown to possess anti-diabetic properties by increasing insulin sensitivity and reducing blood glucose levels.
Propiedades
IUPAC Name |
4-hydroxy-5-(2-oxoindol-3-yl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3S/c14-9-7(8-10(15)13-11(16)17-8)5-3-1-2-4-6(5)12-9/h1-4,15H,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXMSOITIAZIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=O)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4847982.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4847989.png)
![N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B4848011.png)
![5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4848013.png)


![5-{5-bromo-2-[2-(4-ethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848042.png)
![{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4848045.png)

![2-(cyclopropylamino)-6,8-dimethylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4848054.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea](/img/structure/B4848059.png)
![3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)aniline](/img/structure/B4848069.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4848078.png)
